REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][C:4]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:5]([NH:7][CH3:8])=[O:6].[Cl:21][C:22]1[CH:27]=[CH:26][C:25]([C:28]2([OH:34])[CH2:33][CH2:32][NH:31][CH2:30][CH2:29]2)=[CH:24][CH:23]=1>C(C(C)=O)C(C)C>[ClH:1].[Cl:21][C:22]1[CH:27]=[CH:26][C:25]([C:28]2([OH:34])[CH2:29][CH2:30][N:31]([CH2:2][CH2:3][C:4]([C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=3)([C:9]3[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:5]([NH:7][CH3:8])=[O:6])[CH2:32][CH2:33]2)=[CH:24][CH:23]=1 |f:3.4|
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Name
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4-chloro-N-methyl-2,2-diphenylbutyramide
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Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
ClCCC(C(=O)NC)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
2.12 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCNCC1)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C(C)C)C(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 12 hrs
|
Duration
|
12 h
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=CC=C(C=C1)C1(CCN(CC1)CCC(C(=O)NC)(C1=CC=CC=C1)C1=CC=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 32% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |